

Understanding the two pH ranges of Cresol red

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Compound of Interest

Compound Name: *Cresol red*

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An In-depth Technical Guide to the Dual pH Ranges of **Cresol Red**

For Researchers, Scientists, and Drug Development Professionals

Cresol Red (o-cresolsulfonephthalein) is a sulfonphthalein dye widely utilized as a pH indicator in various analytical and biological applications. Its utility is marked by two distinct pH transition ranges, allowing for the visual determination of pH in both highly acidic and near-neutral to alkaline conditions.^{[1][2]} This guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental protocols associated with the dual-range pH indication of **Cresol Red**.

Core Chemical Principles

Cresol Red's function as a pH indicator is rooted in its molecular structure, which undergoes reversible changes upon protonation and deprotonation.^[3] These structural alterations modify the molecule's electronic conjugation, thereby changing the wavelengths of light it absorbs and reflects, resulting in a visible color shift.^{[3][4]} The molecule can exist in three primary forms, each corresponding to a specific color and pH range.

Quantitative Data

The key parameters of **Cresol Red's** two pH transition ranges are summarized below.

Table 1: pH Transition Ranges and Color Changes

Parameter	Acidic Range	Alkaline Range
pH Transition Range	0.2 – 1.8[1][2][5]	7.2 – 8.8[2][3][6]
Color Change	Red to Yellow[1][5]	Yellow to Purplish-Red/Violet[7]
pKa Value	~1.0[5][7]	~8.0 - 8.5[8]

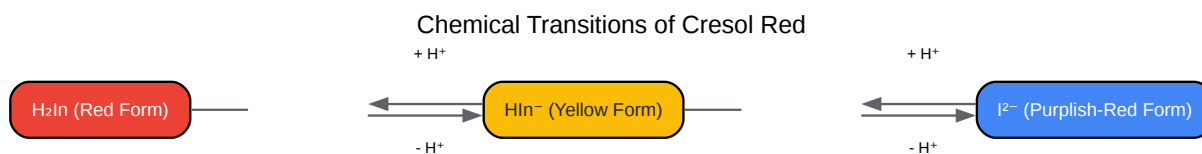
Table 2: Spectrophotometric Data

For high-precision pH determination, spectrophotometry is employed. The ratio of absorbance at the peak wavelengths of the acidic and basic forms is used for calculation.

Parameter	Wavelength 1 (λ_{max} of HI^- form)	Wavelength 2 (λ_{max} of I^{2-} form)
Wavelength (nm)	433 nm[9]	573 nm[9]

Chemical Transition Pathway

The color changes of **Cresol Red** correspond to the sequential loss of two protons from the molecule as the pH of the solution increases. The process begins with the fully protonated red species in strongly acidic conditions, transitioning to a yellow mono-anion, and finally to a purplish-red dianion in alkaline conditions.



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Caption: Equilibrium states of **Cresol Red** across its two pH ranges.

Experimental Protocols

Protocol 1: Preparation of Cresol Red Indicator Solution

This protocol describes the preparation of a standard **Cresol Red** indicator solution for titrations and general pH testing.

Materials:

- **Cresol Red** powder (0.1 g)
- 0.1 M Sodium Hydroxide (NaOH) solution (2.65 mL)
- 95% Ethanol (20 mL)
- Distilled or deionized water
- 100 mL volumetric flask

Procedure:

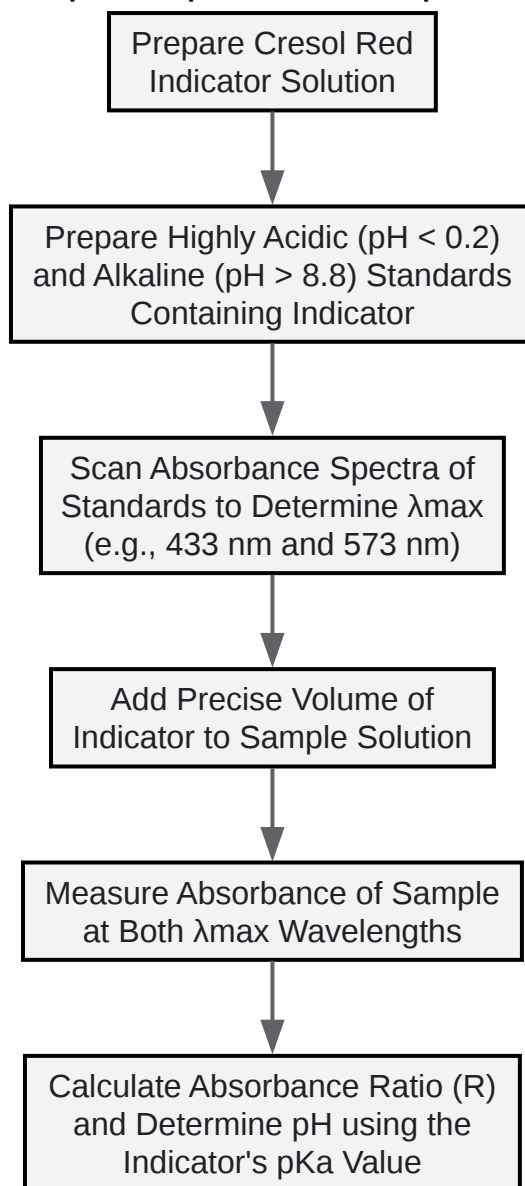
- Weigh 0.1 g of **Cresol Red** powder and place it into the 100 mL volumetric flask.
- Add 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the flask.[\[10\]](#)
- Gently warm and swirl the mixture until the **Cresol Red** is completely dissolved.[\[10\]](#)
- Once dissolved, allow the solution to cool to room temperature.
- Dilute the solution to the 100 mL mark with distilled water.[\[6\]](#)[\[10\]](#)
- Stopper the flask and invert several times to ensure homogeneity.

Protocol 2: Spectrophotometric pH Determination

This protocol provides a generalized workflow for determining the pH of a solution with high precision using **Cresol Red** and a spectrophotometer. This method is based on the principle that the absorbance of a mixed solution is the sum of the absorbances of its components.[\[11\]](#)

Workflow:

Workflow for Spectrophotometric pH Determination



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Caption: General workflow for precise pH measurement using **Cresol Red**.

Procedure:

- Preparation of Stock Solutions: Prepare a **Cresol Red** indicator solution as described in Protocol 1. Prepare two reference solutions by adding a small amount of the indicator to a

highly acidic buffer (e.g., pH < 0.2) and a highly alkaline buffer (e.g., pH > 8.8).[11]

- **Determine Molar Absorptivities:** Using a spectrophotometer, measure the full absorbance spectrum (e.g., 400-650 nm) for both the acidic and alkaline reference solutions to identify the wavelengths of maximum absorbance (λ_{max}) for the HIn^- and I^{2-} forms, respectively.[11]
- **Sample Measurement:** Add a precise quantity of the **Cresol Red** indicator to the sample solution of unknown pH.
- **Absorbance Reading:** Measure the absorbance of the sample solution at the two λ_{max} values determined in step 2 (e.g., 433 nm and 573 nm).[9]
- **pH Calculation:** Calculate the ratio (R) of the absorbances at the two wavelengths. The pH can then be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: $\text{pH} = \text{pK}_2 + \log_{10}((R - e_1) / (e_3/e_2 - R))$ Where pK_2 is the dissociation constant for the second transition, and e_1 , e_2 , and e_3 are molar absorptivity ratios determined from the reference solutions.[9]

Applications in Research and Development

The dual-range capability of **Cresol Red** makes it a versatile tool.

- **Acidic Range (pH 0.2-1.8):** Useful for monitoring reactions in strongly acidic media and in the preparation of acidic buffers and reagents.
- **Alkaline Range (pH 7.2-8.8):** Widely used in biological applications, such as monitoring the pH of microbial culture media and in titration of weak acids.[1] It is also employed as a non-interfering tracking dye in agarose and polyacrylamide gel electrophoresis, as it does not significantly inhibit enzymes like Taq polymerase.[2][6]

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